3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid
Description
Properties
IUPAC Name |
3-(3-fluoro-4-propan-2-yloxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO3/c1-8(2)16-11-5-3-9(7-10(11)13)4-6-12(14)15/h3,5,7-8H,4,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYOMSHPKLLHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Precursor Nitriles
One of the predominant methods involves hydrolyzing a nitrile precursor, 3-(4-fluorophenoxy)-propionitrile , into the corresponding carboxylic acid. This process is well-documented in patent literature and laboratory studies:
Reaction Conditions : Refluxing the nitrile in concentrated hydrochloric acid at approximately 120°C for about 10 hours yields the target acid with high efficiency and minimal side reactions. Hydrolysis with hydrochloric acid is preferred over hydrobromic or sulfuric acids due to fewer side reactions, such as ether cleavage or aromatic sulfonation.
Reaction Pathway :
$$
\text{3-(4-fluorophenoxy)-propionitrile} + \text{HCl} \rightarrow \text{3-(4-fluorophenoxy)-propionic acid}
$$Yield and Purity : Quantitative yields are achievable under optimized conditions, with the acid obtained in high purity after filtration and purification steps.
Cyclization to Aromatic Derivatives
Post hydrolysis, cyclization to form the chromanone derivative is often performed:
Method : Stirring the acid in polyphosphoric acid (PPA) at elevated temperatures (~100-170°C) facilitates intramolecular cyclization, forming 6-fluoro-4-chromanone intermediates.
-
- PPA at ~170°C for 15 minutes for the formation of chromanone.
- Alternatively, a milder route involves PPA at 100°C for 10 minutes, with subsequent hydrolysis to the chromanone.
Side Reactions : The process may involve side reactions such as coloration and formation of by-products, but these are manageable with proper temperature control.
Alternative Synthetic Routes
Other approaches involve multi-step aromatic coupling reactions:
Suzuki-Miyaura Coupling : This palladium-catalyzed cross-coupling is used to assemble biphenyl structures, incorporating fluorinated aromatic rings and isopropoxy substituents. The process involves boronic acids and halogenated aromatic compounds under basic conditions.
Bargellini Reaction and Nucleophilic Substitution : Starting from aniline derivatives, alkylation with bromoisobutyric acid or ester derivatives followed by hydrolysis can yield the desired acid. These methods are more complex but offer routes for structural diversification.
Industrial Scale Considerations
Scaling these methods involves optimizing reaction conditions for safety, cost, and yield:
Refluxing in concentrated hydrochloric acid remains the most straightforward and high-yield approach for hydrolysis.
Continuous flow reactors may be employed for fluorination and coupling reactions to enhance reproducibility and safety.
Purification typically involves filtration, crystallization, and chromatography to achieve pharmaceutical-grade purity.
Data Summary Table
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Hydrolysis of nitrile | Concentrated HCl | Reflux at ~120°C for 10 hours | High yield, straightforward | Long reaction time, acid handling |
| Cyclization in PPA | Polyphosphoric acid | 100-170°C, 10-15 min | Efficient ring formation | Side reactions like coloration |
| Aromatic fluorination | Selectfluor, NFSI | Mild electrophilic fluorination | Regioselectivity, mild conditions | Reagent cost, control of regioselectivity |
| Suzuki coupling | Boronic acids, Pd catalyst | Mild heating, inert atmosphere | Structural diversity | Catalyst cost, purification complexity |
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom and isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory and Analgesic Development
One of the primary applications of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid is in the development of anti-inflammatory and analgesic medications. Research indicates that compounds with similar structures can act as inhibitors of specific enzymes involved in inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases. For instance, derivatives of propionic acids have been studied for their efficacy in reducing pain and inflammation by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis .
Cancer Therapeutics
There is growing interest in the use of this compound as a potential anticancer agent. Studies on structurally related compounds have shown that they can induce apoptosis in cancer cells by targeting critical pathways like the p53 pathway, which is often disrupted in tumors. Research has demonstrated that modifications to the phenyl ring can enhance the selectivity and potency against specific cancer cell lines, indicating that this compound could be optimized for similar effects .
Organic Synthesis
Intermediate in Chemical Reactions
In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique structure allows chemists to utilize it in various coupling reactions, leading to the formation of diverse chemical entities that are valuable in both academic research and industrial applications. The compound's reactivity can be exploited to create derivatives with enhanced biological activity or novel properties .
Material Science
Polymer Production
The incorporation of this compound into polymer matrices has been explored to improve material properties such as thermal stability and mechanical strength. Its fluorinated nature contributes to enhanced resistance against solvents and thermal degradation, making it suitable for high-performance applications. This aspect is particularly relevant in industries focusing on advanced materials for electronics and aerospace .
Agricultural Chemicals
Agrochemical Formulations
Research into agrochemicals has identified potential uses for this compound in developing herbicides and pesticides. Its structural characteristics may contribute to improved efficacy against certain pests or weeds, thereby enhancing agricultural productivity. The fluorine substitution can increase the lipophilicity of the compound, potentially improving its penetration into plant tissues or target organisms .
Case Studies
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and isopropoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may inhibit or activate certain enzymes, leading to downstream effects on cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
The table below compares key physicochemical properties and applications of 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid with structurally related compounds:
Notes:
- Estimated pKa for the target compound is inferred from analogs with similar substituent effects.
- Melting points and solubility are influenced by substituent bulkiness and hydrogen-bonding capacity.
Key Differences in Properties and Bioactivity
Electron-Withdrawing vs. Electron-Donating Groups: The fluoro group in the target compound and analogs (e.g., ) increases acidity (lower pKa) compared to non-fluorinated derivatives like IPPA . Isopropoxy (bulky, lipophilic) vs.
Biological Activity: IPPA’s isopropyl group enables selective monoamine oxidase inhibition , whereas the target compound’s fluoro-isopropoxy combination may target distinct enzymes or receptors.
Biodegradation Pathways :
- Hydroxyphenyl derivatives (e.g., ) are metabolized by microbial ring fission, but fluorine and isopropoxy substituents in the target compound may slow degradation, enhancing environmental persistence .
Biological Activity
3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H15F O3
- Molecular Weight : 240.25 g/mol
- Structure : The compound features a propionic acid moiety attached to a phenyl ring substituted with a fluorine atom and an isopropoxy group, contributing to its unique biological properties.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has been investigated in the context of chronic lymphocytic leukemia (CLL), where it acts as a PI3K-delta inhibitor, demonstrating potential in combination therapies with anti-CD20 antibodies .
- Antimicrobial Effects : The compound has also been noted for its antimicrobial properties, suggesting efficacy against certain bacterial strains. Its mechanism may involve the disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways, particularly those associated with cancer progression and inflammation.
- Receptor Modulation : It has been suggested that the compound can modulate receptor activity, impacting cellular responses to growth factors and cytokines.
Anticancer Activity
A significant study focused on the compound's role as a PI3K-delta inhibitor in CLL treatment. The findings showed that when combined with ublituximab, it resulted in enhanced therapeutic efficacy:
- Dosage : Approximately 800 mg daily was administered alongside standard treatments.
- Results : Patients exhibited reduced tumor burden and improved survival rates, highlighting the compound's potential as a therapeutic agent in hematological malignancies .
Antimicrobial Activity
Another study evaluated the antimicrobial effects of this compound against various pathogens. The results indicated:
- Inhibition Zones : The compound demonstrated significant inhibition zones against tested bacterial strains.
- Mechanism Insights : Further analysis revealed that it disrupted bacterial membrane integrity, leading to cell lysis.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C13H15F O3 |
| Molecular Weight | 240.25 g/mol |
| Anticancer Activity | Inhibits CLL cell proliferation |
| Antimicrobial Activity | Effective against several strains |
| Mechanism | Enzyme inhibition, receptor modulation |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid with high yield and purity?
- Methodological Answer : The synthesis typically involves coupling fluorinated aromatic precursors with propionic acid derivatives. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce the isopropoxy group to the fluorinated benzene ring. Subsequent carboxylation or oxidation steps may be used to form the propionic acid moiety. Purification via recrystallization or preparative HPLC (≥95% purity) is critical to remove unreacted intermediates, as highlighted in analogous syntheses of bromophenyl and methoxyphenyl derivatives .
Q. Which spectroscopic techniques are optimal for confirming the structural identity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for verifying aromatic substitution patterns and propionic acid chain integrity. Fourier-Transform Infrared Spectroscopy (FTIR) confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and isotopic patterns. For example, 3-(3-Methoxyphenyl)propionic acid was characterized using similar techniques, with NMR data provided in Certificates of Analysis (CoA) for related compounds .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation. Avoid exposure to moisture and light, as fluorinated aromatic compounds may undergo hydrolysis or photodecomposition. Stability studies on structurally similar compounds, such as 3-(4-Hydroxyphenyl)propionic acid, recommend monitoring via periodic HPLC analysis to detect decomposition products .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the metabolic pathways of this compound in mammalian systems?
- Methodological Answer : Radiolabeled (e.g., 14C or 3H) analogues can track metabolic distribution in vivo. Liver microsomal assays (e.g., S9 fractions) identify phase I/II metabolites via LC-MS/MS. For instance, 3-(4-Hydroxyphenyl)propionic acid was studied as a biosynthetic precursor in plant systems using isotopic labeling and enzyme activity assays . Parallel approaches can be adapted for fluorinated derivatives.
Q. How can discrepancies between computational predictions and experimental bioactivity data for this compound be resolved?
- Methodological Answer : Discrepancies may arise from conformational flexibility or solvent effects in simulations. Validate computational models (e.g., molecular docking) with experimental assays under controlled conditions (pH, temperature). For example, contradictions in enzyme inhibition studies of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid were addressed by correlating quantum mechanical calculations with kinetic assay results .
Q. What advanced analytical strategies mitigate challenges in detecting trace impurities in this compound?
- Methodological Answer : Employ hyphenated techniques like LC-TOF/MS or GC-MS to identify low-abundance impurities (e.g., unreacted fluorinated precursors). Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from isomeric byproducts. Protocols for 3-(2,4-Dihydroxyphenyl)propionic acid impurity profiling via HPLC with diode-array detection (DAD) can serve as a template .
Q. What mechanistic insights can be gained from studying the environmental persistence of this compound in aquatic ecosystems?
- Methodological Answer : Conduct photodegradation studies under simulated sunlight to assess half-life in water. Use LC-MS/MS to quantify degradation products, as applied to perfluoroether carboxylic acids in environmental samples . Bioaccumulation potential can be modeled using octanol-water partition coefficients (log P) derived from experimental or computational data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
